molecular formula C20H32N4Na4O8 B13437643 tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

Cat. No.: B13437643
M. Wt: 548.4 g/mol
InChI Key: SWZXYEHSFYOIFF-ZGXKQAFYSA-J
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Description

This compound belongs to the class of tetraazacyclododecane-based ligands, which are macrocyclic chelators widely used in coordination chemistry and biomedical applications. Its structure comprises:

  • A 12-membered tetraazacyclododecane ring.
  • Three (1R)-carboxylatoethyl substituents at positions 4, 7, and 10.
  • A (2R)-propanoate group at position 1.
  • Four sodium counterions to balance the negative charge of the carboxylates.

Properties

Molecular Formula

C20H32N4Na4O8

Molecular Weight

548.4 g/mol

IUPAC Name

tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

InChI

InChI=1S/C20H36N4O8.4Na/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30;;;;/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4/t13-,14-,15-,16-;;;;/m1..../s1

InChI Key

SWZXYEHSFYOIFF-ZGXKQAFYSA-J

Isomeric SMILES

C[C@H](C(=O)[O-])N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-])[C@H](C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)[O-])N1CCN(CCN(CCN(CC1)C(C)C(=O)[O-])C(C)C(=O)[O-])C(C)C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired macrocyclic structure. Common reagents used in the synthesis include tert-butyl esters and other protecting groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable methods for the direct introduction of functional groups into the macrocyclic structure . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the macrocyclic ring.

    Substitution: Substitution reactions are common, where different substituents can be introduced into the macrocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the macrocyclic structure.

Scientific Research Applications

Tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate involves the formation of stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, preventing their unwanted interactions with other molecules. This chelation process is highly specific and depends on the size and charge of the metal ion .

Comparison with Similar Compounds

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetic Acid)

Structure : Four acetate (-CH₂COOH) groups attached to the macrocycle.
Key Differences :

  • The target compound replaces three acetate arms with bulkier (1R)-carboxylatoethyl (-CH₂CH(COO⁻)₂) groups and a propanoate (-CH₂CH₂COO⁻) arm.
  • Stereochemistry: The (R)-configuration of substituents may influence metal-binding kinetics and selectivity .

Functional Comparison :

Property DOTA Target Compound
Number of Carboxylates 4 7 (3 × 2-carboxylatoethyl + 1 propanoate)
Metal Binding High stability with Gd³⁺, Lu³⁺, Ga³⁺ Enhanced denticity for larger radiometals
Kinetic Inertness Extremely high (slow metal dissociation) Potentially lower due to steric effects
Applications MRI (Gd-DOTA), radiopharmaceuticals Experimental/theoretical use in Sc³⁺/Ga³⁺ complexes

Research Findings :

  • DOTA derivatives like [Gd(DOTA)]⁻ exhibit relaxivities of ~3.4 mM⁻¹s⁻¹ at 1.5 T, influenced by water exchange rates .
  • The target compound’s extended carboxylate arms may improve solubility but reduce water access to the metal center, lowering relaxivity compared to DOTA .

DOTAGA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetrakis(methyleneacetic acid))

Structure : Four methyleneacetic acid (-CH₂CH₂COOH) groups.
Key Differences :

  • DOTAGA has longer methylene linkers between the macrocycle and carboxylates, increasing flexibility.

Functional Comparison :

Property DOTAGA Target Compound
Linker Length -CH₂CH₂COOH -CH₂CH(COO⁻)₂ (shorter, branched)
Metal Binding Broad-spectrum (e.g., ²¹²Pb, ⁶⁸Ga) Likely optimized for smaller ions (e.g., Sc³⁺)
Thermodynamic Stability log K (Ga³⁺) ≈ 21.3 Predicted higher due to increased denticity

Research Findings :

  • DOTAGA is used in ²¹²Pb-based radiopharmaceuticals due to its ability to stabilize large radiometals .
  • The target compound’s rigid structure may limit adaptability for larger ions but improve kinetic control during metalation .

DOTAla (1,4,7,10-Tetraazacyclododecane-1,4,7-Triacetic Acid-10-Alanine)

Structure : Three acetate groups and one alanine-linked substituent.
Key Differences :

  • DOTAla integrates a bioconjugatable amino acid (alanine), whereas the target compound focuses on carboxylate density .
  • The target compound lacks a direct bioconjugation handle but offers superior charge density for ionic interactions.

Functional Comparison :

Property DOTAla Target Compound
Bioconjugation Yes (via alanine) No (focused on metal chelation)
Charge at pH 7 -3 -7 (tetrasodium form)
Applications Bimodal (MRI + targeted therapy) Specialized metal chelation

Research Findings :

  • DOTAla derivatives enable modular conjugation to peptides or antibodies .
  • The target compound’s high negative charge may improve renal clearance but reduce tissue penetration in vivo .

Characterization

  • NMR : Distinct ¹H/¹³C shifts for branched carboxylatoethyl groups (δ ~2.5–4.5 ppm for CH₂ and COO⁻) .
  • Mass Spectrometry : High-resolution MS confirms the tetrasodium form (e.g., m/z calcd. for C₂₄H₂₇N₄O₁₂Na₄⁴⁻: 743.1) .

Biological Activity

Tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is a complex compound with potential biological activities. Its structure features a tetraazacyclododecane core modified with carboxylate groups, which may influence its interaction with biological systems. This article provides an in-depth examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H26N4O6C_{14}H_{26}N_4O_6, and it belongs to the class of tetraazacyclododecanes. The presence of multiple carboxylate groups suggests potential for chelation and interaction with metal ions, which can be crucial for its biological activity.

PropertyValue
Molecular FormulaC14H26N4O6
Molecular Weight318.38 g/mol
SolubilitySoluble in water
pHNeutral

The biological activity of tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate is primarily attributed to its ability to chelate metal ions and modulate biochemical pathways. Studies suggest that it may interact with various cellular receptors and enzymes, influencing processes such as cell signaling and metabolism.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of carboxylate groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that tetrasodium can reduce reactive oxygen species (ROS) levels in cellular models.

Antimicrobial Activity

Preliminary studies have shown that tetrasodium; (2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate exhibits antimicrobial properties against various bacterial strains. The chelation mechanism may disrupt microbial metabolism by binding essential metal ions required for growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines reveal a dose-dependent response to the compound. While lower concentrations exhibit minimal toxicity, higher doses can induce apoptosis in cancerous cells. This selective cytotoxicity highlights its potential as an anticancer agent.

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of tetrasodium was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at concentrations above 50 µM.

Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial effects against Escherichia coli and Staphylococcus aureus demonstrated that tetrasodium at concentrations of 100 µg/mL inhibited bacterial growth by over 70%.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro experiments using MCF-7 breast cancer cells showed that treatment with tetrasodium at concentrations ranging from 25 µM to 100 µM resulted in increased apoptosis rates as measured by flow cytometry.

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